1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine
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Overview
Description
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group and a nitromethylidene group attached to a hexahydropyrimidine ring
Preparation Methods
The synthesis of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexylmethylamine with a suitable aldehyde or ketone, followed by the introduction of a nitromethylidene group through nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve efficient synthesis.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitromethylidene group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclohexylmethyl group contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-2-(nitromethylidene)hexahydropyrimidine can be compared with similar compounds such as:
1-Cyclohexylmethyl-3-(4-nitrophenyl)urea: This compound also contains a cyclohexylmethyl group and a nitro group but differs in its urea linkage.
Cyclohexylmethylamine: A simpler compound with only the cyclohexylmethyl group, lacking the nitromethylidene and hexahydropyrimidine components.
Nitromethylidene derivatives: Compounds with similar nitromethylidene groups but different core structures. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61532-88-5 |
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Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C12H21N3O2/c16-15(17)10-12-13-7-4-8-14(12)9-11-5-2-1-3-6-11/h10-11,13H,1-9H2 |
InChI Key |
SMOPEICIGGUWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCNC2=C[N+](=O)[O-] |
Origin of Product |
United States |
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